2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol
CAS No.:
Cat. No.: VC17587680
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H13NO3 |
|---|---|
| Molecular Weight | 183.20 g/mol |
| IUPAC Name | 2-(hydroxymethyl)-2-pyridin-2-ylpropane-1,3-diol |
| Standard InChI | InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-3-1-2-4-10-8/h1-4,11-13H,5-7H2 |
| Standard InChI Key | HPXKELRDJADYGQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C(CO)(CO)CO |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central propane-1,3-diol backbone substituted at the C2 position with both a hydroxymethyl group and a pyridin-2-yl ring. This configuration creates a stereoelectronically rich environment, facilitating hydrogen bonding and metal coordination. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-(Hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol | |
| SMILES | OCC(CO)(CO)c1ncccc1 | |
| Molecular Formula | ||
| Molecular Weight | 183.21 g/mol |
Synonyms and Related Compounds
Common synonyms include 2-(2-Pyridinyl)-1,3-propanediol and 2-(1,3-Dihydroxy-prop-2-yl)-pyridin . A structurally simpler analog, 2-pyridin-2-yl-propane-1,3-diol (CAS: 49745-42-8), lacks the hydroxymethyl group and has a molecular formula of .
Synthesis and Historical Context
Early Synthetic Approaches
Pioneering work by Lipp and Zirngibl (1906) demonstrated pyridine diol synthesis via condensation of pyridine aldehydes with glycerol derivatives under acidic conditions . Koenigs and Hoppe (1902–1903) later refined these methods using catalytic hydrogenation . While these routes yield analogs like 2-pyridin-2-yl-propane-1,3-diol, adapting them to incorporate the hydroxymethyl group remains unexplored.
Modern Methodological Gaps
No peer-reviewed protocols for synthesizing 2-(hydroxymethyl)-2-(pyridin-2-yl)propane-1,3-diol exist as of 2025. Potential strategies include:
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Hydroxymethylation: Introducing a hydroxymethyl group via formaldehyde addition to 2-pyridin-2-yl-propane-1,3-diol .
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Enzymatic Modification: Leveraging alcohol dehydrogenases to oxidize prochiral centers, though this requires chiral resolution .
Physicochemical Properties
Thermodynamic and Solubility Data
| Property | Value | Source |
|---|---|---|
| Density | 1.199 g/cm³ (analog) | |
| Boiling Point | 328.4°C (analog) | |
| logP | -0.591 | |
| Water Solubility (LogSw) | -0.30 | |
| Polar Surface Area | 60.632 Ų |
The compound’s low logP and high PSA suggest preferential solubility in polar solvents like water or DMSO, aligning with its inclusion in aqueous-compatible screening libraries .
Spectroscopic Characteristics
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NMR: Predicted NMR signals include δ 3.6–4.2 ppm (m, –OH and –CH2OH) and δ 7.2–8.6 ppm (m, pyridine-H) .
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MS: Exact mass = 183.21 g/mol with fragmentation patterns dominated by loss of hydroxyl groups (-17 Da) .
Applications and Future Directions
Industrial Uses
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Coordination Chemistry: As a ligand for transition metals (e.g., Ru or Ir) in catalytic systems.
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Pharmaceutical Intermediates: Potential precursor for prodrugs via hydroxyl masking (e.g., acetylation) .
Research Priorities
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Synthetic Optimization: Develop scalable routes using green chemistry principles.
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Target Validation: Screen against kinase panels to identify specific targets.
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Formulation Studies: Improve bioavailability via nanoencapsulation or prodrug strategies.
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